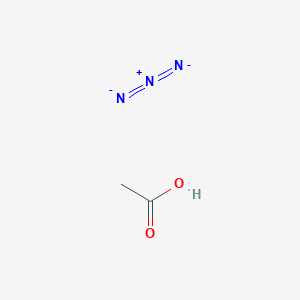
Azide Acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azide Acetic Acid can be synthesized through the reaction of chloroacetic acid with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The general reaction scheme is as follows:
ClCH2COOH+NaN3→N3CH2COOH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. the same principles apply, with scaled-up reactions and stringent safety protocols to handle the reactive azide intermediates.
Análisis De Reacciones Químicas
Types of Reactions: Azide Acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: this compound can be reduced to amino acetic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products:
Amino Acetic Acid: Formed through reduction.
Isocyanates and Amines: Formed through rearrangement reactions.
Aplicaciones Científicas De Investigación
Azide Acetic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including heterocycles and amines.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules due to its ability to undergo click reactions with alkynes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mecanismo De Acción
The mechanism of action of Azide Acetic Acid primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. In biological systems, the azide group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules.
Comparación Con Compuestos Similares
Azidoformic Acid: Similar in structure but contains a formic acid moiety instead of acetic acid.
Azidobenzene: Contains an azide group attached to a benzene ring.
Azidomethane: Contains an azide group attached to a methane moiety.
Uniqueness: Azide Acetic Acid is unique due to its combination of the azide group with the acetic acid moiety, providing a versatile compound for various chemical transformations and applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and rearrangement, makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C2H4N3O2- |
|---|---|
Peso molecular |
102.07 g/mol |
Nombre IUPAC |
acetic acid;azide |
InChI |
InChI=1S/C2H4O2.N3/c1-2(3)4;1-3-2/h1H3,(H,3,4);/q;-1 |
Clave InChI |
AVJYMJJJBRIKJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.[N-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)


![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)

![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)

![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)
![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
